

A Technical Guide to the Solubility of Isonitrosoacetone in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isonitrosoacetone**

Cat. No.: **B1237270**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **isonitrosoacetone** in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines known qualitative data with predicted solubility based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining the precise solubility of **isonitrosoacetone** is provided to enable researchers to generate quantitative data for their specific applications.

Physicochemical Properties of Isonitrosoacetone

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a small organic molecule with the chemical formula $C_3H_5NO_2$.^[1] Its structure, containing both a polar oxime group and a ketone functional group, dictates its solubility characteristics.

Key Properties:

- Molecular Formula: $C_3H_5NO_2$
- Molecular Weight: 87.08 g/mol
- Appearance: White to light yellow crystalline powder.^[1]
- Melting Point: Approximately 63-67 °C.^[1]

Solubility Profile of Isonitrosoacetone

Currently, there is a lack of extensive quantitative solubility data for **isonitrosoacetone** in the scientific literature. However, qualitative descriptions of its solubility have been reported.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for **isonitrosoacetone**.

Solvent Class	Solvent Example	Reported Solubility
Polar Protic	Water	Freely Soluble
Polar Aprotic	Ether	Freely Soluble
Halogenated	Chloroform (warm)	Moderately Soluble
Carbon Tetrachloride	Moderately Soluble	
Aromatic	Benzene (warm)	Moderately Soluble
Nonpolar	Petroleum Ether	Practically Insoluble
Aqueous Base	Alkaline Solutions	Soluble (forms yellow solutions)

Data sourced from historical chemical literature.

Predicted Solubility Based on "Like Dissolves Like"

The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another. **Isonitrosoacetone** possesses both polar characteristics (due to the oxime and ketone groups) and some nonpolar character (from its hydrocarbon backbone). This dual nature suggests a degree of solubility in a range of organic solvents.

To provide further insight, the solubility of acetone oxime, a structurally similar compound, is presented below. Acetone oxime is also a small ketoxime and its solubility behavior can serve as a useful predictor for that of **isonitrosoacetone**.

Table of Solubility Data for Acetone Oxime (CAS No. 127-06-0)

Solvent	Solubility
Water	330 g/L (at 20 °C)[2]
Ethanol	Soluble[2][3][4]
Ether	Soluble[2][3][4]
Chloroform	Soluble[2][3][4]
Ligroin	Soluble[2][4]

The high solubility of acetone oxime in both polar (water, ethanol) and less polar (ether, chloroform, ligroin) solvents supports the prediction that **isonitrosoacetone** will exhibit broad solubility in many common organic solvents.

Experimental Protocol for Quantitative Solubility Determination

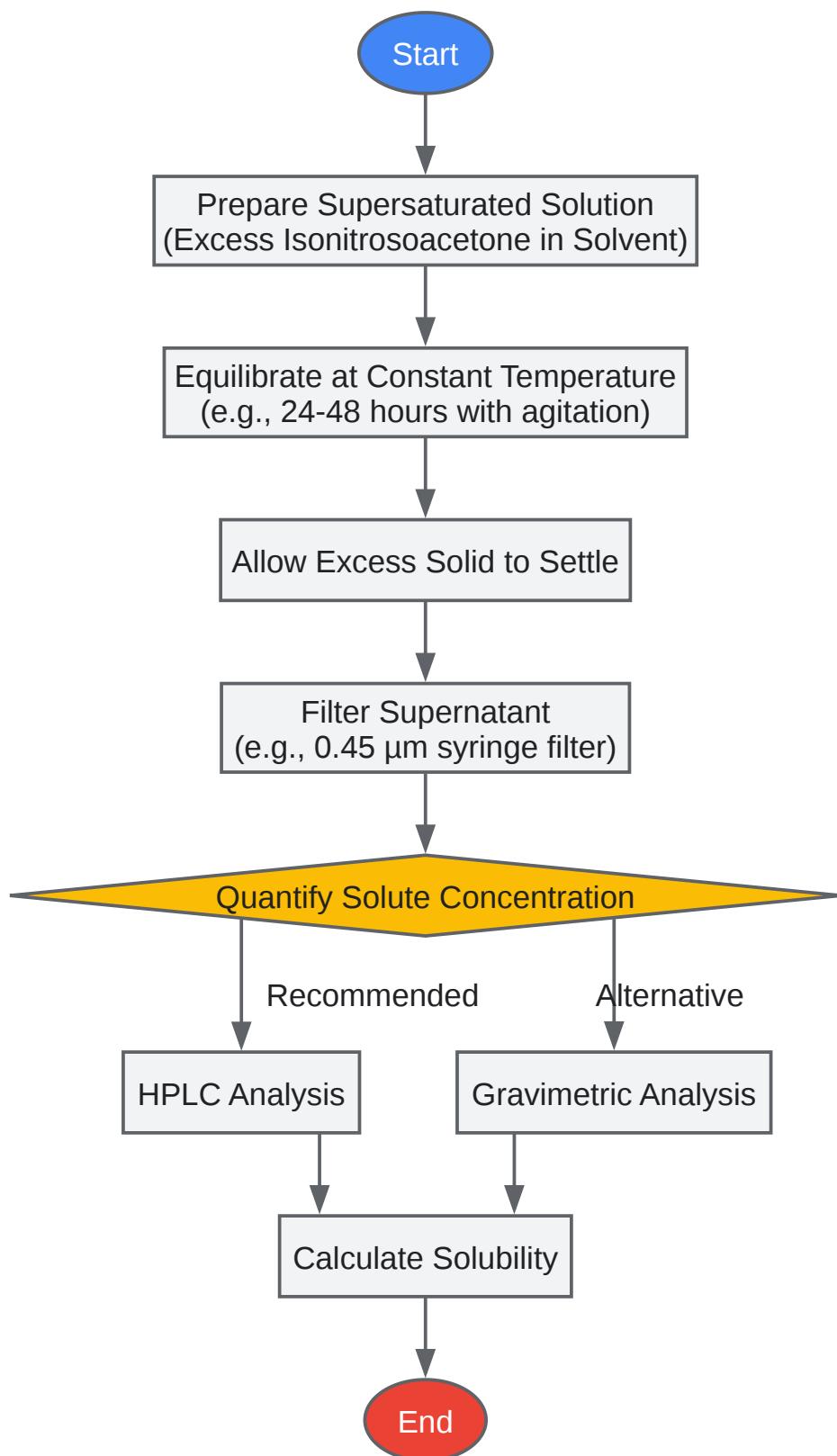
To obtain precise solubility data for **isonitrosoacetone**, a standardized experimental protocol is necessary. The following method is a synthesized approach based on established laboratory techniques for solubility determination.

Materials and Equipment

- **Isonitrosoacetone** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature orbital shaker or magnetic stirrer with hotplate
- Syringe filters (e.g., 0.45 μ m PTFE)

- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

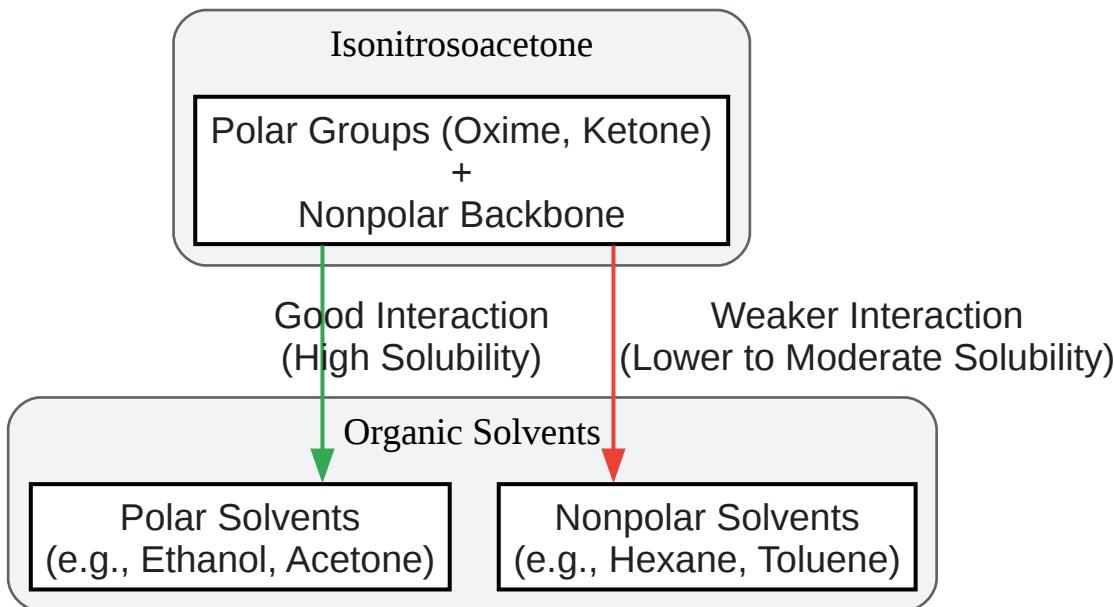
Experimental Procedure


- Preparation of Saturated Solutions:
 - Add an excess amount of **isonitrosoacetone** to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature orbital shaker or on a magnetic stirrer. Equilibrate the samples at the desired temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
- Quantification of Solute:
 - Gravimetric Method (for non-volatile solutes in volatile solvents):
 - Weigh the vial containing the filtered solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of **isonitrosoacetone** until a constant weight is achieved.

- The final weight of the vial minus the initial weight gives the mass of dissolved **isonitrosoacetone**. Calculate the solubility in g/100 mL or other desired units.
- Chromatographic Method (HPLC - Recommended):
 - Prepare a series of standard solutions of **isonitrosoacetone** of known concentrations in the solvent of interest.
 - Generate a calibration curve by plotting the peak area (from HPLC analysis) versus the concentration of the standard solutions.
 - Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
 - Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
 - Calculate the original concentration of the saturated solution, taking the dilution factor into account.
- Data Reporting:
 - Report the solubility as an average of at least three independent measurements for each solvent and temperature, along with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination


The following diagram illustrates the key steps in the experimental determination of **isonitrosoacetone** solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **isonitrosoacetone**.

Logical Relationship of Solubility: "Like Dissolves Like"

This diagram illustrates the principle of "like dissolves like" as it applies to predicting the solubility of **isonitrosoacetone**.

[Click to download full resolution via product page](#)

Caption: "Like Dissolves Like" principle applied to **isonitrosoacetone** solubility.

Conclusion

While quantitative solubility data for **isonitrosoacetone** remains scarce in the public domain, its chemical structure and the known solubility of the analogous compound, acetone oxime, suggest that it is soluble in a variety of common organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The principles and methodologies outlined herein are intended to support researchers and drug development professionals in their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxopropanal 1-Oxime | 306-44-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Acetone oxime - Wikipedia [en.wikipedia.org]
- 3. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 4. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Isonitrosoacetone in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237270#solubility-of-isonitrosoacetone-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com